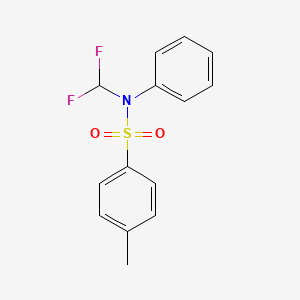

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide is a chemical compound with potential applications in various fields due to its unique structural and chemical characteristics.

Synthesis Analysis

Synthesis of similar benzenesulfonamides typically involves the treatment of a sulfonyl chloride with a primary amine, followed by benzylation or other modifications to achieve the desired sulfonamide derivatives. For instance, N-benzyl-4-methylbenzenesulfonamides were synthesized through a two-step process involving treatment with 4-methylbenzenesulfonyl chloride (Brock A. Stenfors & F. Ngassa, 2020).

Molecular Structure Analysis

Molecular structure characterization of similar compounds often involves spectroscopic techniques like FTIR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was obtained using these methods, revealing an orthorhombic space group (Brock A. Stenfors & F. Ngassa, 2020).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, forming different derivatives and exhibiting diverse properties. They can form dimers through hydrogen bonding and π-π stacking interactions, as seen in the study of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide (M. Karakaya et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamides depend on their molecular structure. Factors like crystal packing, hydrogen bonding, and molecular interactions significantly influence their physical characteristics, as shown in the crystallographic study of similar compounds (P. A. Suchetan et al., 2015).

Scientific Research Applications

Novel Synthesis Approaches

A key area of application is in the synthesis of pharmaceutical intermediates. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as an electrophilic cyanation reagent for the creation of various benzonitriles from aryl bromides. This process is efficient for electronically diverse and sterically demanding aryl bromides, achieving good to excellent yields and demonstrating the versatility of sulfonamide compounds in facilitating chemoselective reactions (Anbarasan, Neumann, & Beller, 2011).

Structural and Computational Studies

The structural characterization and computational studies of sulfonamide derivatives provide insights into their potential applications. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been characterized using SCXRD studies and spectroscopic tools, revealing details about the type and nature of intermolecular interactions within the crystal state. Computational studies have further elucidated the electronic properties and reactivity descriptors of these compounds, paving the way for their application in designing more efficient pharmaceuticals and materials (Murthy et al., 2018).

Catalysis and Organic Reactions

Sulfonamide compounds are integral to catalysis, significantly impacting organic synthesis. For instance, rhodium-catalyzed cyanation of C(sp(2))-H bond of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases the role of these compounds in enabling efficient and selective organic transformations. Such methodologies have broad applications, including the synthesis of acrylonitriles in good to excellent yields, demonstrating the compound's utility in facilitating novel synthetic routes (Chaitanya & Anbarasan, 2015).

Antimicrobial Activities

Research into the antimicrobial properties of sulfonamide derivatives has identified several compounds with potent antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents. The structural characterization and investigation of these compounds, including their synthesis and spectroscopic analysis, have contributed to understanding their mechanisms of action and potential therapeutic uses (Eren, Özdemir. Koçak, & Özdemir, 2018).

Safety and Hazards

Future Directions

Looking towards the future, we anticipate a sustained increase in innovative new methods for characterizing protein–ligand interactions via both ligand-observed and protein-observed 19 F NMR . The repertoire of experiments continues to increase due to the availability of high sensitivity 19 F NMR cryoprobes .

properties

IUPAC Name |

N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c1-11-7-9-13(10-8-11)20(18,19)17(14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTPIMZDUCYVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6946505 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)

![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)

![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)

![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)